molecular formula C8H11BrN2S B1466762 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine CAS No. 1465666-11-8

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine

Cat. No. B1466762
CAS RN: 1465666-11-8
M. Wt: 247.16 g/mol
InChI Key: IENHVNMEZKSNNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis process available for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a related compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine: is a valuable compound in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, allowing chemists to construct complex molecules efficiently. The compound can act as a precursor for creating various boron reagents, which are crucial for the transmetalation step in the coupling process.

Medicinal Chemistry: Drug Development

In medicinal chemistry, this compound’s structural motif is often found in pharmacologically active molecules. It can serve as a building block for the synthesis of potential drug candidates . Its bromine atom and amine group make it a versatile intermediate for further modifications, enabling the development of new therapeutic agents through various chemical transformations.

Materials Science: Polymer Research

The thiophene ring present in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is of particular interest in materials science. Thiophenes are known for their conductive properties, making this compound a candidate for creating conductive polymers . These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Environmental Science: Sensor Development

Environmental science can benefit from the use of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in the development of chemical sensors . The compound’s ability to interact with various environmental pollutants could lead to the creation of sensitive detection systems for monitoring air and water quality.

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can be utilized as a standard or a derivatization agent in chromatographic methods . Its unique structure allows for easy detection and quantification, aiding in the analysis of complex mixtures and the identification of unknown substances.

Biochemistry: Enzyme Inhibition Studies

The bromine atom in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine makes it a potential candidate for studying enzyme inhibition . It can be used to design inhibitors that target specific enzymes, providing insights into enzyme mechanisms and aiding in the discovery of new drug targets.

Pharmacology: Receptor Binding Studies

In pharmacology, the amine group of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine can be exploited to investigate receptor binding . By attaching various functional groups, researchers can study the interaction between the compound and different receptors, which is crucial for understanding the pharmacodynamics of drugs.

Chemical Education: Teaching Synthesis Techniques

Lastly, this compound can be used in chemical education as a teaching tool for advanced synthesis techniques . Students can learn about various organic reactions and purification methods by working with this compound, enhancing their practical laboratory skills.

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-6-1-8(12-5-6)4-11-2-7(10)3-11/h1,5,7H,2-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENHVNMEZKSNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CS2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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